1-(2-Ethoxy-3-fluorophenyl)-ethylamine hydrochloride
Overview
Description
1-(2-Ethoxy-3-fluorophenyl)-ethylamine hydrochloride, also known as 1-Ethoxy-2-fluoro-3-phenylethylamine hydrochloride, is an organic compound that is used in a variety of scientific research applications. This compound is a derivative of the amino acid phenethylamine and is part of the phenethylamine class of compounds. It is a white crystalline solid that is soluble in water and has a melting point of 146-148°C.
Scientific Research Applications
Materials Science and Coordination Chemistry
Studies on racemic ligands similar to 1-(2-Ethoxy-3-fluorophenyl)-ethylamine hydrochloride reveal their potential in forming complex salts with metals, indicating applications in materials science and coordination chemistry. For example, rac-1-(4-fluorophenyl)ethylamine reacts with cobalt(II) chloride to form salts characterized by helical structures due to inter-ionic hydrogen bonding interactions. Such compounds exhibit thermal stability up to certain temperatures and could be explored for materials synthesis and the development of novel coordination complexes (Mande, Ghalsasi, & Arulsamy, 2015).
Pharmaceutical Synthesis
In pharmaceutical research, structurally related compounds serve as precursors or intermediates in the synthesis of therapeutic agents. For instance, compounds involving ethylamine structures are utilized in synthesizing histamine receptor antagonists, highlighting their importance in medicinal chemistry. The synthesis of efletirizine hydrochloride, a histamine H1 receptor antagonist, from related starting materials showcases the utility of ethylamine derivatives in developing antihistamines (Lifang, 2011).
Organic Chemistry and Synthesis
Research chemicals based on the diarylethylamine template, similar in structure to 1-(2-Ethoxy-3-fluorophenyl)-ethylamine hydrochloride, have been explored for various clinical applications, reflecting the compound's relevance in organic synthesis. These substances, including derivatives like fluorolintane, serve as NMDA receptor antagonists, indicating potential applications in neurology and psychiatry. Such compounds' synthesis and analytical characterization are crucial for understanding their pharmacological profiles and potential therapeutic applications (Dybek et al., 2019).
properties
IUPAC Name |
1-(2-ethoxy-3-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-3-13-10-8(7(2)12)5-4-6-9(10)11;/h4-7H,3,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCNDWNNNUOUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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